

Physicochemical Properties of Lactose Octaacetate: A Technical Guide

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Compound of Interest

Compound Name: *Lactose octaacetate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **lactose octaacetate**. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who require detailed information on this versatile excipient and synthetic intermediate. This document summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and characterization, and provides visual representations of experimental workflows.

Core Physicochemical Properties

Lactose octaacetate, the fully acetylated derivative of lactose, exhibits distinct physicochemical properties that are crucial for its various applications. These properties have been determined through a range of analytical techniques and are summarized below.

Table 1: Summary of Quantitative Physicochemical Data for Lactose Octaacetate

Property	Value	References
Molecular Formula	C ₂₈ H ₃₈ O ₁₉	[1][2]
Molecular Weight	678.59 g/mol	[1]
Appearance	White to faint yellow crystalline powder	
Melting Point	75-78 °C, 83-85 °C, 109-111 °C (lit.), 139-141 °C (β-anomer)	
Boiling Point	683.1 °C at 760 mmHg	
Density	1.37 g/cm ³	
Solubility	Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol, Chloroform. Slightly soluble in water.	
Optical Rotation ([α] _D)	A negative angle of optical rotation has been reported in a 0.01% methanol solution.	
Refractive Index	1.5	

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of **lactose octaacetate** are critical for its consistent production and application. The following sections provide in-depth experimental protocols based on established literature.

Synthesis of Lactose Octaacetate via Acetylation

The most common method for synthesizing **lactose octaacetate** is through the acetylation of lactose using acetic anhydride. Both conventional heating and microwave-assisted methods

have been successfully employed.

2.1.1. Microwave-Assisted Synthesis

This method offers a rapid and efficient "green" chemistry approach to the synthesis of **lactose octaacetate**.

- Materials:
 - D-(+)-lactose monohydrate
 - Acetic anhydride
 - Anhydrous sodium acetate (catalyst)
 - Distilled water
 - Ice
 - 95% (v/v) Ethanol (for recrystallization)
- Procedure:
 - In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride.
 - Add 3.0 g (0.036 mol) of anhydrous sodium acetate as a catalyst.
 - Place the flask in a microwave reactor and irradiate at 700 W for 10 minutes.
 - After the reaction is complete, pour the mixture into 200 cm³ of distilled water containing ice cubes.
 - Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of **lactose octaacetate** as a white solid.
 - Filter the precipitate under vacuum and wash it with distilled water.

- Further purify the **lactose octaacetate** by recrystallization from 95% ethanol, followed by washing with distilled water.
- Dry the purified product in a vacuum oven to a constant weight.

2.1.2. Conventional Synthesis using Iodine as a Catalyst

This method provides an alternative to the use of sodium acetate.

- Materials:
 - D-lactose
 - Acetic anhydride
 - Iodine (catalyst)
- Procedure:
 - Suspend 20.0 g (58.4 mmol) of D-lactose in acetic anhydride (48.65 g, 476.5 mmol, 1.02 mol eq. per hydroxyl group).
 - Add solid iodine (0.104 g, 0.410 mmol, 0.0009 mole eq. per hydroxyl group) as the catalyst.
 - Monitor the reaction by ^{13}C NMR by observing the disappearance of the peak for the O-acetylated anomeric carbon at 92 ppm and by mass spectroscopy.

Characterization Techniques

A suite of analytical techniques is used to confirm the identity, purity, and structure of the synthesized **lactose octaacetate**.

2.2.1. Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of the synthesis and assess the purity of the product.

- Stationary Phase: Silica gel 60 F₂₅₄ plates.

- Mobile Phase: Ethyl acetate/methanol/water in a 17:2:1 (v/v/v) ratio.
- Detection: Spray the plate with a 10% (v/v) H₂SO₄ solution in methanol and heat in an oven at 120 °C for 5 minutes. The reported R_f value for **lactose octaacetate** is 0.74.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the acetylation of the hydroxyl groups.

- Sample Preparation: Prepare a KBr pellet containing the **lactose octaacetate** sample.
- Analysis: Record the infrared spectrum. The acetylation is confirmed by the appearance of a new band around 1752 cm⁻¹ corresponding to the C=O stretching vibration of the acetyl ester groups, and the disappearance of the broad O-H stretching band from the starting lactose. A band at 1371 cm⁻¹ is assigned to the bending of C-H from the CH₃ groups.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of **lactose octaacetate**.

- Sample Preparation: Dissolve approximately 20 mg of **lactose octaacetate** in 0.6 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Bruker Advance III 500 MHz spectrometer or equivalent.
- Analysis: Record ¹H and ¹³C NMR spectra. The chemical shifts are reported in ppm with reference to tetramethylsilane (TMS). The complex spectra can be interpreted to confirm the complete acetylation of all hydroxyl groups.

2.2.4. Mass Spectrometry (MS)

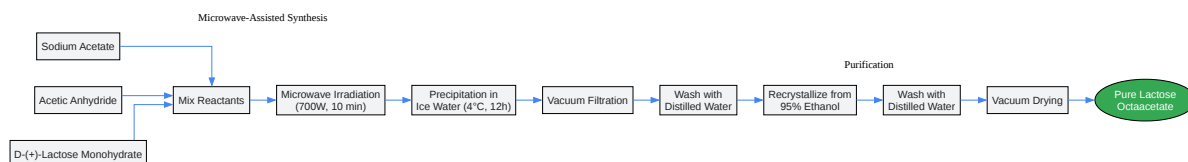
Mass spectrometry is used to determine the molecular weight of **lactose octaacetate** and to confirm its elemental composition.

- Technique: Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry can be used.

- Analysis: The mass spectrum will show a characteristic peak corresponding to the molecular ion of **lactose octaacetate** (e.g., $[M+Na]^+$).

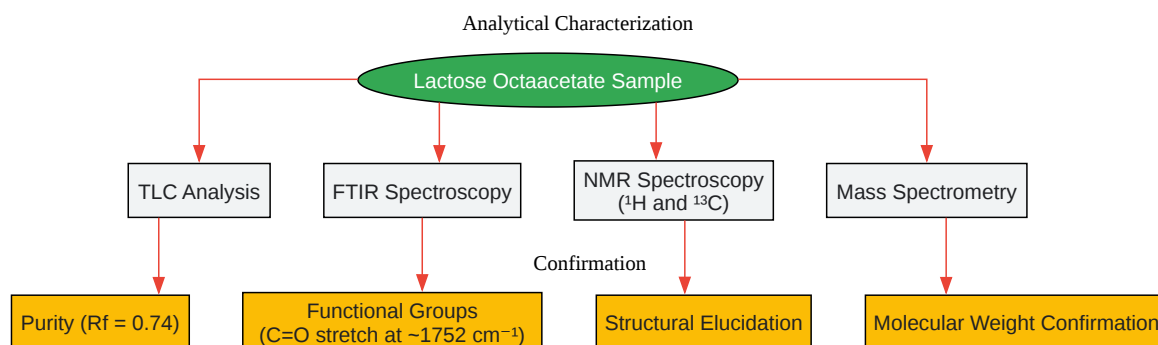
Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.



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Caption: Workflow for the microwave-assisted synthesis and purification of **lactose octaacetate**.



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- 2. Lactose octaacetate 95 23973-20-8 [sigmaaldrich.com]
- To cite this document: BenchChem. [Physicochemical Properties of Lactose Octaacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7790920#physicochemical-properties-of-lactose-octaacetate\]](https://www.benchchem.com/product/b7790920#physicochemical-properties-of-lactose-octaacetate)

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